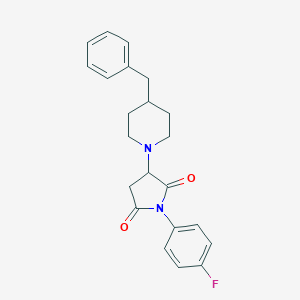
3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione, also known as BFPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.
Mechanism Of Action
3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione's mechanism of action is not fully understood, but it is believed to act as a dopamine receptor agonist, particularly at the D2 receptor subtype. This property may contribute to its potential therapeutic effects in neurological disorders.
Biochemical And Physiological Effects
3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione has been shown to have a range of biochemical and physiological effects, particularly in the brain. Studies have reported that 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione can increase dopamine release and turnover, modulate dopamine receptor expression, and alter neural activity in key brain regions.
Advantages And Limitations For Lab Experiments
3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione's high affinity for dopamine receptors and potential therapeutic effects make it a valuable compound for research. However, its limited solubility in water and potential toxicity at high doses may limit its use in certain experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione research. These include further studies on its mechanism of action, potential therapeutic applications in neurological disorders, and the development of more potent and selective derivatives. Additionally, research on the potential side effects and toxicity of 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is needed to fully understand its safety profile. Overall, 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a promising compound with significant potential for scientific research and therapeutic development.
Synthesis Methods
The synthesis of 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves a multistep process that includes the reaction of 4-fluorophenylacetic acid with benzylpiperidine and subsequent cyclization with succinic anhydride. The final product is obtained through purification and crystallization. The synthesis method has been reported to yield high purity and good yields, making it a reliable method for 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione production.
Scientific Research Applications
3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione has been extensively studied for its potential pharmacological properties, particularly as a potential treatment for neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione has a high affinity for dopamine receptors and can modulate dopamine release in the brain. This property makes 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione a promising candidate for the treatment of dopamine-related disorders.
properties
CAS RN |
5541-72-0 |
|---|---|
Product Name |
3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
Molecular Formula |
C22H23FN2O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H23FN2O2/c23-18-6-8-19(9-7-18)25-21(26)15-20(22(25)27)24-12-10-17(11-13-24)14-16-4-2-1-3-5-16/h1-9,17,20H,10-15H2 |
InChI Key |
OPEXISPVVKMWBP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



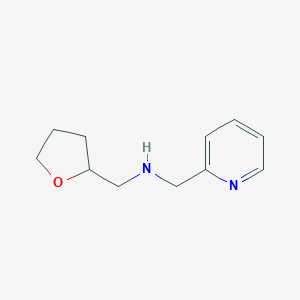
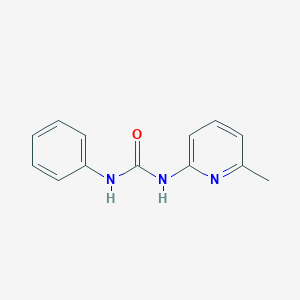
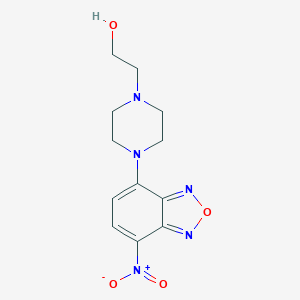
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)
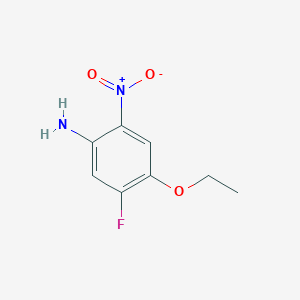
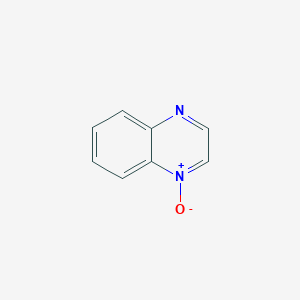
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)
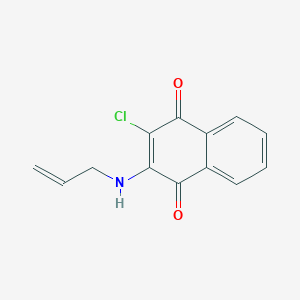
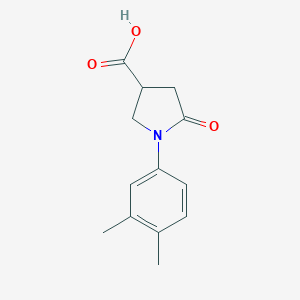
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)


